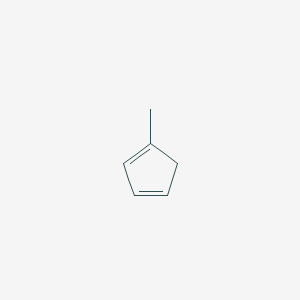

Methylcyclopentadiene

Description

Significance as a Key Intermediate and Monomer in Chemical Synthesis

Methylcyclopentadiene's primary significance lies in its function as a versatile intermediate and monomer. It is a foundational component in the synthesis of organometallic complexes, high-energy fuels, and polymers. wikipedia.orgresearchgate.net

Deprotonation of This compound (B1197316) yields the aromatic methylcyclopentadienyl anion (commonly denoted as Cp′). wikipedia.org This anion is a crucial ligand in organometallic chemistry. wikipedia.org Organometallic complexes containing the Cp′ ligand often exhibit enhanced solubility in organic solvents compared to their unsubstituted cyclopentadienyl (B1206354) (Cp) counterparts. wikipedia.org A notable industrial application is its role as a precursor to methylcyclopentadienyl manganese tricarbonyl (MMT), a well-known gasoline antiknock additive. google.com

Furthermore, this compound is a critical building block for high-energy-density fuels. researchgate.net Through Diels-Alder reactions, it forms dimers (di(this compound)) which are key components in advanced fuels, such as RJ-4 rocket fuel. Its dimer exhibits superior thermal stability and energy density compared to the dimer of cyclopentadiene (B3395910). The ability to be synthesized from renewable biomass sources also positions this compound as a key intermediate in the development of sustainable aviation fuels. researchgate.netresearchgate.net

| Application Area | Product/Role | Reference |

|---|---|---|

| Organometallic Chemistry | Precursor to the methylcyclopentadienyl (Cp′) ligand for catalysts and complexes. | wikipedia.org |

| Fuel Additives | Precursor to methylcyclopentadienyl manganese tricarbonyl (MMT). | google.com |

| High-Energy Fuels | Monomer for di(this compound), a component of high-density fuels like RJ-4. | |

| Polymers and Resins | Used in the production of various polymers and valuable chemicals. | researchgate.net |

Isomeric Forms of this compound and Their Chemical Relevance

This compound exists as three structural isomers, depending on the position of the methyl group on the cyclopentadiene ring. wikipedia.org These isomers are 1-methylcyclopenta-1,3-diene, 2-methylcyclopenta-1,3-diene, and 5-methylcyclopenta-1,3-diene. wikipedia.orgnih.govchemeo.com The isomers are reactive and can interconvert. polimi.itresearchgate.net

| Isomer Name | CAS Number | Molecular Formula | Molar Mass |

|---|---|---|---|

| 1-Methylcyclopenta-1,3-diene | 96-39-9 | C₆H₈ | 80.130 g·mol⁻¹ |

| 2-Methylcyclopenta-1,3-diene | 3727-31-9 | C₆H₈ | 80.130 g·mol⁻¹ |

| 5-Methylcyclopenta-1,3-diene | 96-38-8 | C₆H₈ | 80.130 g·mol⁻¹ |

| Data sourced from wikipedia.org, nih.gov, chemeo.com. |

The chemical relevance of the isomers is rooted in their collective and individual reactivity. A mixture of the 1- and 2-methyl isomers readily undergoes Diels-Alder reactions to form dimers, which is the basis for their use in high-density fuels. researchgate.net The reaction of these isomers with dienophiles like maleic anhydride (B1165640) results in a complex mixture of isomeric adducts, providing a valuable case study for stereochemistry and advanced NMR analysis in chemical education. sfu.casfu.ca

All three isomers produce the same methylcyclopentadienyl anion upon deprotonation, making the specific starting isomer less critical for many applications in organometallic synthesis. wikipedia.org However, the distinct reactivity of each isomer is a subject of theoretical and computational research, particularly in the study of abstraction reactions that form methylcyclopentadienyl radicals. researchgate.netpolimi.it These radical species are important intermediates in combustion chemistry and can lead to the formation of aromatic compounds like benzene (B151609) or fulvene (B1219640) through subsequent reactions. researchgate.netpolimi.it

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWSQSCIDYBUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Record name | METHYLCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027739 | |

| Record name | 1-Methylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylcyclopentadiene appears as a pale yellow liquid or crystalline solid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapor can injure the eyes and respiratory tract and may cause headaches and dizziness. Vapor is anesthetic and may have other central nervous system effects. Vapor may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system, or from vomiting, may cause bronchopneumonia or pulmonary edema., Liquid, Pale yellow liquid or solid; [CAMEO] | |

| Record name | METHYLCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclopentadiene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26519-91-5, 96-39-9, 26472-00-4 | |

| Record name | METHYLCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methyl-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026519915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4O53GR393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methylcyclopentadiene

Bio-Based and Sustainable Synthesis Routes

The transition to a bio-economy has spurred the development of sustainable routes to valuable chemicals. For methylcyclopentadiene (B1197316), this involves leveraging biomass-derived platform molecules and feedstocks like cellulose (B213188), hemicellulose, and xylose. acs.orgresearchgate.netresearchgate.net

Production from 2,5-Hexanedione (B30556) via Cascade Reactions

A significant advancement in bio-based synthesis is the conversion of 2,5-hexanedione, a platform chemical derivable from cellulose, into this compound through a series of cascade reactions. acs.orgresearchgate.netnih.gov This integrated process combines intramolecular aldol (B89426) condensation and selective hydrodeoxygenation, offering a direct route from a biomass-derived intermediate to the final product. acs.orgresearchgate.net

The initial step in this cascade process involves the intramolecular aldol condensation of 2,5-hexanedione to form a cyclic intermediate, 3-methyl-2-cyclopenten-1-one (B1293772). nih.govresearchgate.net This reaction is a crucial carbon-carbon bond-forming step that creates the foundational cyclopentane (B165970) ring structure. researchgate.net Base-catalyzed pathways are effective for this transformation, and research has shown that this condensation can achieve high selectivity. nih.govresearchgate.net For instance, using a MgO catalyst for the intramolecular aldol condensation of cellulose-derived 2,5-hexanedione resulted in a 98% carbon yield of 3-methylcyclopent-2-enone. nih.gov

Following the aldol condensation, the intermediate, 3-methyl-2-cyclopenten-1-one, undergoes catalytic chemoselective hydrodeoxygenation to produce this compound. researchgate.netnih.gov This step is critical as it selectively removes the oxygen atom from the ketone group while preserving the carbon-carbon double bonds in the ring. A notable method involves a three-step process where 3-methyl-2-cyclopenten-1-one is first reduced to 3-methyl-2-cyclopenten-1-ol using a ternary Ruthenium catalyst system with 96% chemoselectivity. nih.gov This is then followed by dehydration to yield this compound. nih.gov Another direct approach utilizes a zinc-molybdenum oxide catalyst for the vapor-phase hydrodeoxygenation of 3-methylcyclopent-2-enone, achieving a high carbon yield of 70% for this compound. nih.gov This direct conversion is attributed to the catalyst's ability to preferentially interact with the C=O bond over the C=C bond. nih.gov

Zinc molybdate (B1676688) catalysts, particularly Zn3Mo2O9, have demonstrated exceptional performance in the direct synthesis of this compound from 2,5-hexanedione. acs.orgresearchgate.net These catalysts facilitate a cascade reaction that combines intramolecular aldol condensation and selective hydrodeoxygenation in a single process. acs.orgresearchgate.net At a reaction temperature of 400°C under atmospheric pressure, a molar yield of 65% for this compound was achieved using a Zn3Mo2O9 catalyst. acs.orgresearchgate.net

The high efficacy of the Zn3Mo2O9 catalyst is attributed to several factors. It possesses a high specific BET surface area, which enhances the adsorption and mass transfer of reactants. acs.org Furthermore, its higher reducibility leads to the formation of more oxygen vacancies (or Mo⁵⁺ species), which are crucial for the catalytic activity. acs.org These properties contribute to the catalyst's high activity, selectivity, and stability in converting 2,5-hexanedione directly to this compound. acs.org The formation of ZnMoO₃ species during the reduction of ZnMoO₄ is believed to be key to the excellent performance of zinc-molybdenum oxide catalysts. nih.gov

| Catalyst | Reaction Type | Key Intermediate | Yield | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Zn3Mo2O9 | Cascade Intramolecular Aldol Condensation/Selective Hydrodeoxygenation | - | 65% molar yield of MCPD | 400°C, atmospheric pressure | acs.orgresearchgate.net |

| 15wt.% MoO3/ZnO | Direct Hydrodeoxygenation | 3-methylcyclopent-2-enone | 70% carbon yield of MCPD | 400°C, 0.1 MPa H2 | nih.gov |

| RuCl2(PPh3)3/NH2(CH2)2NH2/KOH followed by AlPO4/MgSO4 | Chemoselective Reduction and Dehydration | 3-methyl-2-cyclopenten-1-ol | 96% chemoselectivity for the hydrogenation step | Dehydration at 70°C under reduced pressure | nih.gov |

Production from Xylose and Hemicellulose Feedstocks

Another promising and sustainable route to this compound utilizes xylose and hemicellulose, which are abundant components of lignocellulosic biomass. researchgate.netresearchgate.netnih.gov This pathway involves a two-step process that first converts these feedstocks into a key intermediate, cyclopentanone (B42830), followed by its conversion to this compound. researchgate.netresearchgate.netnih.gov

Cascade Dehydrogenation and Aldol Condensation Routes

A notable advanced methodology involves the cascade reaction of cyclopentanone with methanol (B129727) and hydrogen over zinc molybdate catalysts. researchgate.netnih.gov This process integrates dehydrogenation, aldol condensation, and selective hydrodeoxygenation (HDO) into a single, efficient sequence to yield this compound. researchgate.netnih.gov Researchers have also demonstrated the direct conversion of 2,5-hexanedione, a biomass-derived platform chemical, into this compound. the-innovation.orgacs.org This is achieved through a cascade intramolecular aldol condensation and selective hydrodeoxygenation reaction at 400 °C under atmospheric pressure, catalyzed by zinc molybdates, achieving a molar yield of up to 65%. acs.orgresearchgate.net

Direct Hydrodeoxygenation of 3-Methylcyclopent-2-enone

An innovative and sustainable route to this compound involves the direct hydrodeoxygenation of 3-methylcyclopent-2-enone, which can be derived from cellulose. cas.cnnih.govnih.gov This process is a significant step toward producing valuable chemicals from renewable biomass, addressing both energy and environmental concerns. cas.cnnih.gov The transformation of cellulose into 3-methylcyclopent-2-enone and its subsequent selective hydrodeoxygenation offers a promising bio-based pathway. nih.gov This method has been shown to produce this compound with a carbon yield of 70%. cas.cnnih.gov

The success of the direct hydrodeoxygenation of 3-methylcyclopent-2-enone hinges on the catalyst system. A partially reduced zinc-molybdenum (Zn-Mo) oxide catalyst has proven to be highly effective. cas.cnnih.govcas.cn The performance of this catalyst is attributed to the formation of ZnMoO₃ species during the reduction of ZnMoO₄. nih.gov These species are believed to preferentially interact with the carbonyl (C=O) bond over the carbon-carbon double bond (C=C) in the vapor-phase hydrodeoxygenation of 3-methylcyclopent-2-enone, leading to the highly selective formation of this compound. cas.cnnih.gov A 15wt.% MoO₃/ZnO catalyst, in particular, has demonstrated excellent performance. nih.gov

Table 1: Catalytic Performance in Hydrodeoxygenation of 3-Methylcyclopent-2-enone

| Catalyst | Precursor | Reaction | Product | Carbon Yield (%) |

| Zn-Mo oxide | 3-Methylcyclopent-2-enone | Direct Hydrodeoxygenation | This compound | 70 |

Traditional Chemical Synthesis Approaches

Traditional methods for synthesizing this compound often involve the use of strong bases and alkylating agents.

Alkylative Reactions of Cyclopentadiene (B3395910) Salts (e.g., Sodium Method)

A well-established method for preparing this compound is the alkylation of cyclopentadiene salts. google.com This typically involves reacting cyclopentadiene with a strong base, such as metallic sodium, to form the cyclopentadienyl (B1206354) anion. google.comresearchgate.netwikipedia.org The resulting sodium cyclopentadienide (B1229720) is then treated with an alkylating agent, like methyl chloride, to yield this compound. google.comresearchgate.net The reaction is often carried out in a solvent such as diethylene glycol dimethyl ether (diglyme). google.com To optimize the yield of this compound and minimize the formation of undesired byproducts like dithis compound, a large stoichiometric excess of cyclopentadiene monomer is used. google.com Under optimal conditions, this method can achieve a yield of 84.8% for this compound. researchgate.net

Table 2: Alkylation Reaction Parameters for this compound Synthesis

| Reactant 1 | Reactant 2 | Alkylating Agent | Solvent | Yield of MCPD (%) |

| Cyclopentadiene | Sodium | Methyl Chloride | Diglyme | 84.8 |

Grignard-like Methodologies for this compound Formation

Grignard-like methodologies offer an alternative to the sodium method. This approach involves the preparation of a Grignard reagent, such as methylmagnesium chloride, in a suitable solvent like n-butyl ether. google.com Cyclopentadiene monomer is then added to this solution to form cyclopentadienyl magnesium chloride. google.com Subsequent reaction with monochloromethane leads to the formation of this compound. google.com Another approach, termed the in situ Grignard metalation method (iGMM), involves the addition of bromoethane (B45996) to a suspension of magnesium turnings and cyclopentadiene in an ethereal solvent, which smoothly yields cyclopentadienylmagnesium bromides. nih.gov

Derivation from this compound Dimer Cracking

This compound is commonly stored and handled as its dimer, which is formed through a Diels-Alder reaction. To obtain the monomer, the dimer must be subjected to thermal cracking. wikipedia.orgcdnsciencepub.comsapub.org This process involves heating the dimer, which causes a retro-Diels-Alder reaction, breaking the dimer back into two molecules of the this compound monomer. google.com The resulting monomer is then typically purified by distillation to remove any impurities, including cyclopentadiene which is a common contaminant. wikipedia.org The cracking is often performed at elevated temperatures, for example, by dropping the dimer into hot mineral oil at approximately 225°C within a distillation apparatus. reddit.com

Reactivity and Reaction Pathways of Methylcyclopentadiene

Isomerization Dynamics

1,5-Sigmatropic Hydrogen Shift Mechanisms

The primary mechanism for the interconversion of methylcyclopentadiene (B1197316) isomers is the researchgate.netresearchgate.net-sigmatropic hydrogen shift. nsf.govnih.govlibretexts.orglibretexts.org This process is a unimolecular pericyclic reaction involving the movement of a hydrogen atom across the cyclopentadiene (B3395910) ring system. nsf.govresearchgate.net The reaction proceeds through a suprafacial pathway, as predicted by orbital symmetry rules, where the hydrogen atom moves along the same face of the π-system. libretexts.orglibretexts.org

While a more complex bimolecular mechanism involving the exo dimer of cyclopentadiene has been proposed, computational studies have shown a significant preference (25 kcal/mol) for the unimolecular pathway. nsf.govresearchgate.net The isomerization of 5-methylcyclopentadiene to 1-methylcyclopentadiene is a rapid process, followed by a slower conversion of 1-methylcyclopentadiene to the 2-methyl isomer. nih.gov

The isomerization process can be visualized as a series of researchgate.netresearchgate.net-hydrogen shifts:

5-methylcyclopentadiene rearranges to 1-methylcyclopentadiene . nih.gov

1-methylcyclopentadiene then rearranges to 2-methylcyclopentadiene . nih.gov

This continuous shifting of hydrogen atoms leads to the dynamic equilibrium observed in mixtures of this compound. nsf.gov

Kinetic Studies of Isomerization Processes

| Reaction | Rate Constant (k) at 25°C | Time to Completion/Equilibrium |

|---|---|---|

| 5-methylcyclopentadiene → 1-methylcyclopentadiene | 1.8 × 10⁻⁴ s⁻¹ nsf.govnih.gov | 3–4 hours nih.gov |

| 1-methylcyclopentadiene → 2-methylcyclopentadiene | Slower | 2–3 days nih.gov |

Dimerization and Co-dimerization Reactions

In addition to isomerization, this compound readily undergoes Diels-Alder reactions with itself (dimerization) or other dienes (co-dimerization) to form various adducts. ontosight.airesearchgate.net These reactions are a key feature of its chemistry and are fundamental to its application in fuel synthesis.

Thermal Dimerization Kinetics of this compound Isomers

The thermal dimerization of this compound isomers is a complex process that leads to a mixture of dimethyldicyclopentadiene isomers. researchgate.netresearchgate.net The rate of dimerization is comparable to that of cyclopentadiene. nih.gov At 120°C, the rate constants for the dimerization of cyclopentadiene and an isomeric mixture of this compound are 1.13 × 10⁻³ M⁻¹s⁻¹ and 1.08 × 10⁻³ M⁻¹s⁻¹, respectively. nih.gov The reaction is typically carried out in a batch reactor, and the concentrations of reactants and products are monitored to determine the kinetic parameters. researchgate.net

| Reactant | Rate Constant (k) |

|---|---|

| Cyclopentadiene | 1.13 × 10⁻³ M⁻¹s⁻¹ nih.gov |

| This compound (isomeric mixture) | 1.08 × 10⁻³ M⁻¹s⁻¹ nih.gov |

Catalyzed Dimerization (e.g., Cucurbituril (CB7) Catalysis)

The rate and selectivity of this compound dimerization can be significantly influenced by catalysts. Cucurbit acs.orguril (CB7), a macrocyclic host molecule, has been shown to catalyze the dimerization of MCPD isomers in aqueous solution. researchgate.netnih.gov This catalysis results in a large rate acceleration and a remarkable regioselectivity that differs from the products formed in the absence of the catalyst. researchgate.netnih.govconstructor.university

Specifically, in the presence of CB7 at pH 3, the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct is selectively formed. researchgate.netnih.gov This product arises from the reaction of a heteroternary complex of 1-MCPD and 2-MCPD within the CB7 cavity. researchgate.netnih.gov The confinement within the macrocycle orients the reactants in a specific "anti-diaxial" arrangement, leading to the observed selectivity. researchgate.netnih.gov This supramolecular catalysis demonstrates the potential to control reaction pathways that are otherwise difficult to manage. chemrxiv.orgresearchgate.net

Formation of Dimethyldicyclopentadiene

The dimerization of this compound isomers leads to the formation of various dimethyldicyclopentadiene (DMDCPD) isomers. researchgate.net These are positional and geometric isomers of dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene. researchgate.net The formation of these dimers is a key step in the production of high-energy-density fuels. researchgate.net The process often starts with the thermal cracking of dimethyldicyclopentadiene to produce a this compound-rich stream, which can then be further reacted or hydrogenated. google.comgoogle.com

Radical Reactions and Their Mechanisms

The radical chemistry of this compound is of significant interest, particularly in the context of combustion and the formation of aromatic compounds. acs.orgresearchgate.netresearchgate.net The reactivity is largely dictated by the formation and subsequent reactions of methylcyclopentadienyl radicals. researchgate.netpolimi.it

The initial step in the radical-driven chemistry of this compound often involves the abstraction of a hydrogen atom by various radical species. polimi.itpolimi.it This process leads to the formation of methylcyclopentadienyl radicals from the three isomers of this compound. researchgate.netpolimi.it Key radical species responsible for H-abstraction include atomic hydrogen (H), the methyl radical (CH₃), the hydroxyl radical (OH), and the hydroperoxyl radical (OOH). polimi.itpolimi.itpolimi.it

Theoretical studies, employing methods like ab initio transition state theory and master equation simulations, have been crucial in determining the rate constants for these reactions. acs.orgresearchgate.netresearchgate.net These calculations help in understanding the reactivity of the different isomers and the influence of the attacking radical. polimi.it For instance, the rate constants for H-abstraction by H, O, OH, HO₂, and CH₃ radicals from methylcyclopentane (B18539) (a related compound) are very similar to those for cyclopentane (B165970), despite the structural differences. univ-orleans.fr The choice of computational coordinate system (internal vs. Cartesian) can impact the calculated rate constants for H-abstraction reactions by a factor of up to four. acs.orgresearchgate.net

The following table presents a conceptual overview of the H-abstraction reactions from a generic this compound (MCP) isomer.

| Attacking Radical | Reaction | Product |

| Hydrogen atom (H) | MCP + H → | Methylcyclopentadienyl radical + H₂ |

| Methyl radical (CH₃) | MCP + CH₃ → | Methylcyclopentadienyl radical + CH₄ |

| Hydroxyl radical (OH) | MCP + OH → | Methylcyclopentadienyl radical + H₂O |

| Hydroperoxyl radical (OOH) | MCP + OOH → | Methylcyclopentadienyl radical + H₂O₂ |

This table illustrates the general pathways for H-abstraction from this compound by common radical species as described in theoretical studies. researchgate.netpolimi.itpolimi.itpolimi.it

Once formed through H-abstraction, methylcyclopentadienyl radicals are key intermediates that can undergo further transformations. researchgate.netpolimi.it The formation of these radicals can also occur through the reaction of the cyclopentadienyl (B1206354) radical (C₅H₅) with a methyl radical (CH₃), which first forms a this compound molecule that subsequently loses a hydrogen atom. researchgate.netresearchgate.net

Spectroscopic techniques have been instrumental in characterizing these transient species. aip.org Rotationally resolved laser-induced fluorescence spectroscopy of jet-cooled methylcyclopentadienyl radicals has provided detailed information on their geometric and electronic structures. aip.orgaip.orgresearchgate.net These studies reveal that methyl substitution splits the doubly degenerate ground state of the parent cyclopentadienyl radical. aip.orgaip.orgresearchgate.net The cyclopentadienyl ring in the methylcyclopentadienyl radical undergoes a significant static distortion from a regular pentagon, which is related to the dynamic Jahn-Teller distortion observed in the unsubstituted cyclopentadienyl radical. aip.orgaip.orgresearchgate.net

The methylcyclopentadienyl radicals produced can isomerize to form other radical structures before undergoing further reactions. researchgate.netpolimi.it Electron spin resonance (e.s.r.) spectroscopy has also been used to study various methyl-substituted cyclopentadienyl radicals, providing insight into their electronic configurations. rsc.org

Methylcyclopentadienyl radicals and their isomers are subject to decomposition through beta-scission pathways, particularly under combustion conditions. researchgate.netpolimi.it This type of reaction involves the cleavage of a bond that is in the beta position relative to the radical center. For cyclic species like the methylcyclopentadienyl radical, beta-scission often leads to ring-opening. univ-orleans.frrsc.org

Theoretical investigations have shown that after formation and potential isomerization, some methylcyclopentadienyl radicals can lose another hydrogen atom via beta-scission, leading to the formation of aromatic products like benzene (B151609) or fulvene (B1219640). researchgate.netpolimi.itpolimi.itpolimi.it The unimolecular decomposition of the methylcyclopentadienyl radical is a key process, and its rate constants have been determined theoretically. acs.orgresearchgate.net It has been noted that prompt dissociation of these radicals, occurring immediately after their formation from H-abstraction, plays a significant role under combustion conditions. acs.orgresearchgate.net For instance, in the pyrolysis of benzene, a methylcyclopentadienyl radical intermediate can undergo C-C β-scission to form a linear-C₆H₅ species. rsc.org

The reaction of cyclopentadienyl radicals with methyl radicals is recognized as a key pathway to the formation of the first aromatic ring, benzene. researchgate.netresearchgate.netrsc.org This process is considered a significant route for aromatic growth in various high-temperature environments. nih.govacs.org The reaction proceeds through the formation of a this compound intermediate, which then undergoes rearrangement and hydrogen loss to yield benzene. researchgate.netresearchgate.netnih.gov

Alternatively, the C₅H₄CH₃• radical can lose a hydrogen atom from the methyl group to form fulvene, an isomer of benzene. researchgate.netresearchgate.net Rate constants calculated over a wide temperature range (500-2250 K) indicate that the rate of benzene formation from this pathway is consistently higher than that of fulvene formation. researchgate.netresearchgate.net Since fulvene can also isomerize to benzene, this reaction sequence is a major contributor to benzene production in combustion systems. researchgate.netresearchgate.net The importance of this ring-expansion reaction has been demonstrated in pyrolysis studies of various compounds, including anisole (B1667542) and cyclopentadiene itself. nih.govacs.org The reaction between the methylidyne radical (CH) and cyclopentadiene also produces benzene as the major product, with fulvene as a minor product. acs.org

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. iitk.ac.inwikipedia.org It involves the reaction of a conjugated diene with an alkene (dienophile). wikipedia.org this compound, as a substituted diene, readily participates in these cycloaddition reactions.

This compound reacts with various dienophiles in Diels-Alder cycloadditions. rsc.org A classic and well-studied example is its reaction with maleic anhydride (B1165640). sfu.casapub.orgresearchgate.netsfu.ca Because this compound exists as a mixture of isomers (1-methyl and 2-methyl), its reaction with a dienophile like maleic anhydride results in a complex mixture of isomeric products. sfu.casapub.org

The reaction is stereoselective, with a preference for the formation of the endo adduct under kinetic control, a common feature of Diels-Alder reactions involving cyclic dienes. wikipedia.orgsfu.ca However, exo adducts can also be formed. sfu.ca The reaction of 1-methylcyclopentadiene tends to be highly regiospecific, whereas 2-methylcyclopentadiene exhibits lower regiospecificity. rsc.org The resulting adducts from the reaction with maleic anhydride are methyl-substituted norbornene-2,3-dicarboxylic anhydrides. sfu.caresearchgate.net Advanced NMR techniques are often required to distinguish between the various endo and exo isomers formed. sfu.casfu.ca

The following table summarizes the products from the Diels-Alder reaction between the isomers of this compound and maleic anhydride.

| Diene | Dienophile | Major Product Type(s) |

| 1-Methylcyclopentadiene | Maleic Anhydride | endo-1-methyl-5-norbornene-2,3-dicarboxylic anhydride |

| 2-Methylcyclopentadiene | Maleic Anhydride | endo-2-methyl-5-norbornene-2,3-dicarboxylic anhydride |

This table shows the primary kinetically favored endo adducts from the reaction of this compound isomers with maleic anhydride, which can result in a complex mixture of stereoisomers. sfu.casapub.orgresearchgate.net

Formation of Cycloadduct Isomeric Mixtures (e.g., endo/exo Selectivity)

The Diels-Alder reaction of this compound with various dienophiles typically results in the formation of a complex mixture of isomeric cycloadducts. This complexity arises from the reaction involving the different isomers of this compound (1- and 2-substituted) and the stereochemical possibilities of the cycloaddition, namely endo and exo selectivity. nih.gov

For instance, the reaction of this compound with methyl acrylate (B77674) in benzene leads to a mixture of both endo and exo products derived from both the 1- and 2-methylcyclopentadiene isomers. nih.gov Similarly, the reaction with maleic anhydride also produces a mixture of isomers. sapub.orgsfu.ca Under kinetic control (low temperature), the endo isomers are generally favored. sfu.casfu.ca However, microwave irradiation can be used to isomerize the initially formed endo adducts to a mixture of endo and exo conformers. sapub.orgsfu.ca

The ratio of endo to exo products is influenced by several factors, including the dienophile's substituents, the solvent, and the presence of catalysts. In reactions with methyl methacrylate (B99206) in common organic solvents, the exo product is favored due to the steric effect of the methyl group. cdnsciencepub.com However, the use of chloroaluminate ionic liquids as solvents can reverse this selectivity, favoring the endo product. cdnsciencepub.com Computational studies have shown that for the reaction of methyl acrylate with cyclopentadiene, the exo-selectivity is predicted in the gas phase, while in solvents like water and methanol (B129727), the endo product is preferred. srce.hr

Lewis acids can also significantly influence the endo/exo selectivity. For example, in the AlCl₃-catalyzed reaction of 5-(benzyloxymethyl)cyclopentadiene with an acrylate ester, the endo cycloadduct is the major product, formed in 89% yield, compared to only 7% yield for the exo adduct. nih.gov

The table below summarizes the observed selectivity in the Diels-Alder reaction between this compound and various dienophiles under different conditions.

Table 1: Endo/Exo Selectivity in Diels-Alder Reactions of this compound Derivatives

| Diene | Dienophile | Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| This compound | Methyl Acrylate | Benzene, 18 °C | Mixture of endo and exo | - | nih.gov |

| This compound | Maleic Anhydride | Low Temperature (Kinetic Control) | Endo isomers | Exo isomers | sfu.casfu.ca |

| This compound | Maleic Anhydride | Microwave Irradiation | Mixture of endo and exo | - | sapub.orgsfu.ca |

| Cyclopentadiene | Methyl Methacrylate | Organic Solvents | Exo | Endo | cdnsciencepub.com |

| Cyclopentadiene | Methyl Methacrylate | Chloroaluminate Ionic Liquid | Endo | Exo | cdnsciencepub.com |

Stereoselective Aspects in Cycloaddition Reactions

Stereoselectivity in the cycloaddition reactions of this compound extends beyond just endo/exo isomerism to include facial selectivity and the formation of diastereomers, especially when chiral reactants or catalysts are involved. The inherent asymmetry of substituted cyclopentadienes can lead to preferential formation of one stereoisomer over another. nih.govnumberanalytics.com

The π-facial selectivity of cycloaddition is significantly controlled by the substituent at the 5-position of the cyclopentadiene ring. nih.gov For example, the Diels-Alder reaction of 5-acetoxycyclopentadiene with ethylene (B1197577) shows a surprising syn (contrasteric) facial selectivity. nih.gov In another instance, the cycloaddition between 5-methoxycyclopentadiene and cyclopropene, a key step in the synthesis of neofinaconitine, resulted in a mixture of regioisomers with a preference for the syn cycloaddition product. nih.gov

The use of chiral catalysts can induce high levels of enantioselectivity in these reactions. Chiral imidazolidinones, developed by MacMillan, have been shown to catalyze the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated aldehydes, yielding products with high enantiomeric excess (ee). nih.gov For example, the reaction catalyzed by a specific imidazolidinone derivative can achieve up to 99% ee for the endo product. nih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the origins of stereoselectivity. cdnsciencepub.comresearchgate.net These studies reveal that factors such as the distortion energies of the reactants in the transition state and the interaction with catalysts or solvent molecules are crucial in determining the stereochemical outcome. cdnsciencepub.com For instance, in the presence of an acidic ionic liquid, the reversal from exo to endo selectivity in the reaction of cyclopentadiene with methyl methacrylate is attributed to the favorable distortion energy of the endo transition state. cdnsciencepub.com

The table below provides examples of stereoselective cycloaddition reactions involving cyclopentadiene derivatives.

Table 2: Stereoselectivity in Cycloaddition Reactions of Cyclopentadiene Derivatives

| Diene | Dienophile | Catalyst/Conditions | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 5-Acetoxycyclopentadiene | Ethylene | - | syn (contrasteric) facial selectivity | nih.gov |

| 5-Methoxycyclopentadiene | Cyclopropene | - | 1:1.6 mixture of regioisomers, favoring syn addition | nih.gov |

| Cyclopentadiene | α,β-Unsaturated Aldehyd | Chiral Imidazolidinone | High enantioselectivity (up to 99% ee for endo) | nih.gov |

| Cyclopentadiene | Methyl Methacrylate | Chloroaluminate Ionic Liquid | Reversal from exo to endo selectivity | cdnsciencepub.com |

Oxidation Reaction Pathways

The oxidation of this compound can proceed through several pathways, including reactions with various oxidizing agents. The specific products formed depend on the oxidant and the reaction conditions.

One significant oxidation pathway is ozonolysis. The reaction of cyclopentadiene derivatives with ozone can lead to the formation of bicyclic endoperoxides containing a 1,2,4-trioxepine ring. rsc.org This occurs through the intramolecular recombination of the carbonyl oxide and enone moieties that are generated from the decomposition of the initial primary ozonide. rsc.org The product distribution in ozonolysis is sensitive to the substituents on the cyclopentadiene ring and the solvent used, with protic solvents generally favoring the formation of endoperoxides. rsc.org

Epoxidation is another important oxidation reaction. Alkenes can be converted to epoxides (oxiranes) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org This reaction involves the addition of a single oxygen atom across the double bond. pearson.com For this compound, this would lead to the formation of methylcyclopentene oxide. The resulting epoxide is a strained three-membered ring and can be subsequently opened under acidic or basic conditions to form diols. masterorganicchemistry.com

In combustion chemistry, the oxidation of methylcyclopentane, a related saturated compound, provides insights into potential high-temperature oxidation pathways. At high temperatures, methylcyclopentane can undergo H-abstraction reactions, followed by the decomposition of the resulting radical. univ-orleans.fr The this compound sub-mechanism in these models includes its decomposition to methyl and cyclopentadienyl radicals. univ-orleans.fr The cyclopentadienyl radical is resonance-stabilized and its formation is a key feature in the high-temperature oxidation and pyrolysis of related compounds. osti.gov This radical can then undergo further reactions, including ring-opening or reactions leading to the formation of aromatic species. osti.govpolimi.it

The table below outlines some of the key oxidation reactions of this compound and related compounds.

Table 3: Oxidation Reactions of this compound and Related Compounds

| Reactant | Oxidizing Agent/Condition | Key Pathway | Products | Reference |

|---|---|---|---|---|

| Cyclopentadiene derivatives | Ozone (O₃) | Ozonolysis / [3+4] Cycloaddition | Bicyclic endoperoxides | rsc.org |

| Alkenes (general) | Peroxy acids (e.g., m-CPBA) | Epoxidation | Epoxides (Oxiranes) | masterorganicchemistry.comlibretexts.org |

| Methylcyclopentane | High Temperature Oxidation | H-abstraction, radical decomposition | Methyl and cyclopentadienyl radicals | univ-orleans.fr |

Organometallic Chemistry of Methylcyclopentadiene Ligands

Coordination Modes and Bonding in Transition Metal Complexes (e.g., η1, η3, η5)

The methylcyclopentadienyl ligand, a derivative of the ubiquitous cyclopentadienyl (B1206354) ligand, exhibits remarkable versatility in its coordination to metal centers. This flexibility is described by its hapticity (η), which denotes the number of atoms in the ligand that are bonded to the metal. The most common coordination modes are η5 (pentahapto), η3 (trihapto), and η1 (monohapto). libretexts.org

In the η5-coordination mode , all five carbon atoms of the methylcyclopentadienyl ring are bonded to the transition metal. wikipedia.org This is the most prevalent and stable bonding mode, forming classic "sandwich" or "half-sandwich" complexes. libretexts.orgwikipedia.org The bonding involves the overlap of the ligand's π molecular orbitals with the appropriate d, s, and p orbitals of the metal. dalalinstitute.com This creates a strong, delocalized metal-ring bond with both σ and π character, which stabilizes the resulting organometallic complex. unacademy.com

The η3-coordination mode involves three adjacent carbon atoms of the ring bonding to the metal center, functioning as an allyl-type ligand. This mode is less common than η5 and is sometimes observed in complexes where electronic or steric factors favor a lower hapticity. libretexts.org

In the η1-coordination mode , only one carbon atom of the methylcyclopentadienyl ring forms a direct σ-bond with the metal. This type of bonding is typically found in complexes where the ligand undergoes rearrangement or in certain reaction intermediates. libretexts.org

Synthesis and Characterization of Metal-Methylcyclopentadienyl Complexes

The synthesis of metal-methylcyclopentadienyl complexes generally involves the reaction of a suitable metal precursor, typically a metal halide, with a methylcyclopentadienyl anion source. Common synthetic strategies include:

Salt Metathesis: This is the most widely used method, involving the reaction of a metal halide (MXn) with an alkali metal salt of methylcyclopentadiene (B1197316), such as sodium methylcyclopentadienide (Na(C5H4CH3)) or lithium methylcyclopentadienide (Li(C5H4CH3)). The formation of a stable alkali metal halide byproduct, such as NaCl or LiCl, drives the reaction forward. acs.org

Reaction with Metal Carbonyls: Transition metal carbonyls can react directly with this compound or its dimer. This method may require thermal or photochemical activation to promote the displacement of carbonyl ligands. psgcas.ac.in

Reductive Carbonylation: In some cases, a higher oxidation state metal compound is reduced in the presence of this compound and carbon monoxide. For example, Methylcyclopentadienyl Manganese Tricarbonyl (MMT) is produced through the reduction of bis(methylcyclopentadienyl) manganese under a carbon monoxide atmosphere. wikipedia.org

Once synthesized, these complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their identity and elucidate their structure.

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Provides information on the chemical environment of the protons and carbon atoms, helping to determine the ligand's coordination mode and the overall symmetry of the complex. |

| Infrared (IR) Spectroscopy | Useful for identifying characteristic vibrations, such as the C-H stretches of the ring and, in carbonyl complexes, the very strong M-CO stretches. |

| Mass Spectrometry | Determines the molecular weight of the complex and can provide information about its fragmentation pattern, confirming its composition. |

| X-ray Crystallography | Provides definitive structural information, including precise bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. aristonpubs.com |

Specific Organometallic Compounds Featuring this compound

Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

Methylcyclopentadienyl Manganese Tricarbonyl, commonly known as MMT, is a well-known half-sandwich or "piano-stool" complex with the formula (CH3C5H4)Mn(CO)3. wikipedia.org In this compound, the manganese atom is coordinated to the five carbon atoms of the methylcyclopentadienyl ring (η5-coordination) and three carbonyl ligands. wikipedia.org Initially developed as a gasoline additive to increase octane (B31449) ratings, its chemistry has been a subject of considerable interest. chemicalbook.com

The thermal behavior of MMT and its interactions with various surfaces are critical to understanding its performance and environmental impact. When heated, MMT can decompose, leading to the loss of its carbonyl ligands and the deposition of manganese-containing materials. scbt.com The combustion of MMT in gasoline generates inorganic manganese particles. chemicalbook.com

The interaction of organometallic compounds with metal and metal oxide surfaces is a complex process that can involve adsorption, ligand exchange, and redox reactions. unl.edu In environmental settings, metal oxide surfaces, such as those of aluminum and iron oxides, are highly reactive and can adsorb metal-organic complexes. unl.edu The presence of organic ligands that form stable complexes with metal cations can strongly influence their sorption behavior on these oxide surfaces. unl.edu The surface chemistry of these oxides often controls the uptake and release of such compounds in natural environments. unl.edu For instance, proteins have been shown to adsorb differently on magnesium and iron surfaces, which is influenced by the electrostatic interactions between the charged metal oxide/hydroxide surfaces and the organic molecules. nih.gov

Rhodium η5-Methylcyclopentadienyl Compounds

Rhodium forms a variety of stable organometallic complexes with cyclopentadienyl-type ligands, including methylcyclopentadienyl and the sterically demanding pentamethylcyclopentadienyl (Cp*) ligand. A common precursor for many of these complexes is the pentamethylcyclopentadienyl rhodium dichloride dimer, [(C5(CH3)5)RhCl2]2. blogspot.com This air-stable, dark red solid is synthesized by reacting rhodium trichloride (B1173362) trihydrate with pentathis compound in methanol (B129727). blogspot.com

From this dimer, a range of new complexes can be synthesized. For example, reaction with the sodium salt of various 1-phenyl-3-methyl-4-acyl-pyrazol-5-one proligands (NaQ) yields pseudo-octahedral [Cp*Rh(Q)Cl] complexes where the Q ligand is bonded in an O,O'-chelating form. nih.gov The synthesis of rhodium and iridium complexes with N^N and N^O-chelating chloroquine (B1663885) analogue ligands has also been described. nih.gov

| Rhodium Complex Precursor | Synthetic Reactant | Product Type |

| [CpRhCl2]2 | 1,2,3,4,5-pentathis compound | Dimeric Rh(III) complex blogspot.com |

| [CpRhCl2]2 | Sodium salt of 1-phenyl-3-methyl-4R(C=O)-pyrazol-5-one | Monomeric [CpRh(Q)Cl] complex nih.gov |

| [CpRhCl2]2 | Chloroquine analogue ligands | [Cp*Rh(N^N/N^O)Cl] complexes nih.gov |

Zirconocene (B1252598) Complexes with Substituted Cyclopentadiene (B3395910) Ligands

Zirconocene complexes, which feature a central zirconium atom bonded to two cyclopentadienyl-type ligands, are important in various areas of chemistry, particularly as catalysts. The hypothetical parent compound, zirconocene (Cp2Zr), is unstable. wikipedia.org Therefore, stable zirconocene complexes are typically synthesized as zirconocene dichlorides (Cp'2ZrCl2) or with other stabilizing ligands. wikipedia.org

The synthesis of zirconocene complexes with substituted cyclopentadienyl ligands, including those with fused thiophene (B33073) fragments, often starts from the corresponding substituted cyclopentadienes. acs.org These ligands can be used to prepare both unbridged (Cp'2ZrCl2) and bridged (ansa-zirconocenes). acs.org For example, ansa-zirconocenes are synthesized from bis(cyclopentadienyl)dimethylsilanes. acs.org Another approach involves the salt metathesis reaction between a zirconocene dichloride and a 1,3-dilithiated allene (B1206475) precursor to furnish 1-zirconacyclobuta-2,3-dienes. nih.gov These complexes can undergo selective thermal C–H activation at the cyclopentadienyl ligand. nih.gov

The characterization of these complexes relies heavily on NMR spectroscopy, where the chemical shifts of the cyclopentadienyl ring protons provide key information about the complex's structure. For example, in a series of zirconocene complexes with heterocyclic β-diketones and N-protected amino acids, the cyclopentadienyl ring proton signals were observed in the region of 6.42-6.50 ppm.

Compounds with Main Group Elements (e.g., Silicon, Germanium, Tin)

The methylcyclopentadienyl (Cp') ligand forms a variety of complexes with main group elements, exhibiting interesting structural and dynamic properties. The introduction of a methyl group on the cyclopentadienyl ring, compared to the unsubstituted cyclopentadienyl (Cp) ligand, often enhances the solubility of the resulting complexes in organic solvents. wikipedia.org

Silicon: Organosilicon compounds containing methylcyclopentadienyl ligands have been a subject of study, particularly concerning their molecular dynamics. acs.orgresearchgate.net These compounds can feature silicon bonded to the cyclopentadienyl ring via a σ-bond. The bonding and structure of these compounds are influenced by the sp3-hybridized nature of the carbon atom in the ring to which the silicon is attached. The regioselective formation of Si-C bonds is a key aspect in the synthesis of tailored cyclopentadienyl ligands for specific applications in organometallic chemistry. researchgate.net

Germanium: Organogermanium chemistry includes compounds where germanium is bonded to organic residues. wikipedia.orgwikipedia.org While specific studies on methylcyclopentadienyl germanium compounds are not extensively detailed in the provided context, the general principles of organogermanium chemistry apply. Germanium can exist in +2 and +4 oxidation states, forming compounds like germylenes (analogous to carbenes) and polygermanes. wikipedia.orgwikipedia.org The reactivity and stability of these compounds are often compared to their silicon analogs, with germanes being generally less volatile and reactive. wikipedia.org

Tin: The molecular dynamics of methyl-substituted cyclopentadiene compounds of tin have been investigated. acs.org Organotin compounds are characterized by a tin-carbon bond. inchem.org In the context of cyclopentadienyl derivatives, tin(II) compounds such as bis(cyclopentadienyl)tin(II) (stannocene) are known to be effective cyclopentadienyl transfer agents in transmetalation reactions. researchgate.net This reactivity suggests that methylcyclopentadienyl tin compounds could serve as precursors for the synthesis of other organometallic complexes.

Table 1: Examples of Main Group Element Compounds with Cyclopentadienyl Ligands

| Element | Compound Class | Key Features |

|---|---|---|

| Silicon | Silyl-substituted cyclopentadienes | Used in the synthesis of tailored ligands; Si-C bond formation is often regioselective. researchgate.net |

| Germanium | Organogermanium compounds | Germanium can exist in multiple oxidation states (+2, +4); forms germylenes and polygermanes. wikipedia.orgwikipedia.org |

| Tin | Organotin compounds (e.g., Stannocenes) | Can act as cyclopentadienyl transfer agents in transmetalation reactions. researchgate.net |

Ligand Exchange and Reactivity in Organometallic Systems

The methylcyclopentadienyl ligand (Cp') is a versatile and widely utilized ligand in organometallic chemistry, largely due to its ability to stabilize metals in various oxidation states and its steric and electronic properties that can be fine-tuned. nitrkl.ac.in The reactivity of organometallic complexes containing the Cp' ligand is a broad field, encompassing ligand exchange reactions and transformations at the metal center or the ligand itself.

Ligand exchange is a fundamental reaction in organometallic chemistry. In systems with cobaltacyclopentadiene moieties, for instance, the displacement of phosphine (B1218219) ligands can occur without the rearrangement of the metallacyclic core. umich.edu This type of reaction allows for the modification of the properties of the organometallic complex, such as its solubility in different organic solvents. umich.edu

The stability and rich chemistry of metal-cyclopentadienyl linkages have made these compounds important in various applications, including catalysis and materials science. nitrkl.ac.in The ability of the Cp' ligand to form stable complexes with a wide range of main group and transition metals underscores its significance in the continuing development of organometallic chemistry. nitrkl.ac.in

Table 2: Reactivity and Ligand Exchange in Cyclopentadienyl Systems

| Reaction Type | Description | Example System | Significance |

|---|---|---|---|

| Ligand Exchange | Displacement of one ligand by another without altering the core structure. | Displacement of triphenylphosphine (B44618) ligands in organocobalt polymers. umich.edu | Allows for the modification of polymer properties like solubility. umich.edu |

| Electrophilic Substitution | Reaction at the cyclopentadienyl ring. | Facile substitution reactions of ferrocene. gla.ac.uk | Demonstrates the aromatic character and reactivity of the Cp ligand. gla.ac.uk |

| Transmetalation | Transfer of a ligand from one metal to another. | Use of stannocenes to transfer Cp ligands to lanthanide metals. researchgate.net | Provides a synthetic route to new organometallic compounds. researchgate.net |

Catalytic Applications of Methylcyclopentadiene and Its Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Organometallic complexes containing the methylcyclopentadienyl ligand are notable examples of homogeneous catalysts. The enhanced solubility of these complexes in organic solvents, compared to their unsubstituted cyclopentadienyl (B1206354) (Cp) counterparts, is a significant advantage.

A prominent industrial application is the use of Methylcyclopentadienyl Manganese Tricarbonyl (MMT) as a catalyst in the production of organic chemicals, such as acetic acid and vinyl acetate (B1210297) zxchem.com. In this context, the MMT complex facilitates the desired chemical transformations in the liquid phase. The decomposition of MMT under specific conditions can generate catalytically active species that participate in the reaction cycle unilongindustry.com.

Furthermore, the modification of cyclopentadienyl ligands is a key strategy in tuning the performance of catalysts for a variety of reactions. Rhodium(III) complexes bearing substituted cyclopentadienyl ligands are widely used for C-H activation. By changing the substituents on the Cp ring, chemists can modulate the steric and electronic environment of the rhodium center, which in turn affects the reactivity and selectivity of the catalytic process nih.govnih.gov. While the pentamethylcyclopentadienyl (Cp*) ligand is most common, the principles apply to other substituted ligands like methylcyclopentadienyl (Cp'), allowing for fine-tuning of catalytic activity nih.gov.

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst separation and recycling. Methylcyclopentadiene (B1197316) is a target molecule in several important heterogeneous catalytic processes, particularly those involving sustainable feedstocks.

The production of this compound (MCPD) from renewable biomass sources is an area of intensive research, aiming to replace petroleum-based production methods. A key strategy involves the conversion of biomass-derived platform molecules, such as 2,5-hexanedione (B30556) (HD) and 3-methylcyclopent-2-enone (MCP), which can be obtained from cellulose (B213188) acs.orgnih.govnih.gov.

Researchers have developed zinc molybdate (B1676688) catalysts that demonstrate high efficiency in the direct, one-step conversion of 2,5-hexanedione to MCPD. This process involves a cascade of intramolecular aldol (B89426) condensation followed by selective hydrodeoxygenation acs.orgresearchgate.net. One study reported that a Zn₃Mo₂O₉ catalyst achieved a 65% molar yield of MCPD at 400 °C under atmospheric pressure acs.orgresearchgate.net. The high specific surface area and reducibility of this catalyst contribute to its superior activity and selectivity acs.org.

Another innovative route utilizes a zinc-molybdenum oxide catalyst for the selective hydrodeoxygenation of 3-methylcyclopent-2-enone (derived from cellulose) to MCPD. This process, operating in the vapor phase, can achieve a high carbon yield of 70% nih.gov. The catalyst's success is attributed to the formation of ZnMoO₃ species that preferentially interact with the carbonyl (C=O) bond over the carbon-carbon double bond (C=C), leading to highly selective deoxygenation to form the desired diene nih.gov.

A different, multi-step approach first employs a base-catalyzed aldol condensation of 2,5-hexanedione to form 3-methyl-2-cyclopenten-1-one (B1293772). This intermediate is then subjected to chemoselective hydrogenation using a ternary Ru catalyst system (RuCl₂(PPh₃)₃/NH₂(CH₂)₂NH₂/KOH), which proceeds with 96% chemoselectivity to yield 3-methyl-2-cyclopenten-1-ol. The final step is a dehydration reaction to produce MCPD nih.govcolab.wsresearchgate.net.

| Biomass Precursor | Catalyst | Process | Key Findings | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione (HD) | Zn₃Mo₂O₉ | Cascade intramolecular aldol condensation/selective hydrodeoxygenation | Achieved a 65% molar yield of MCPD at 400 °C. | acs.orgresearchgate.net |

| 3-Methylcyclopent-2-enone (MCP) | Zinc-Molybdenum Oxide (ZnMoO₃/ZnO) | Vapor-phase selective hydrodeoxygenation | Reached a 70% carbon yield of MCPD. | nih.gov |

| 2,5-Hexanedione (HD) | RuCl₂(PPh₃)₃/NH₂(CH₂)₂NH₂/KOH | Chemoselective hydrogenation (intermediate step) | Achieved 96% chemoselectivity for the hydrogenation step. | nih.govcolab.wsresearchgate.net |

Another important catalytic application is the synthesis of this compound through the dehydrogenation of saturated precursors like methylcyclopentane (B18539). This process is a key value-added transformation in hydrocarbon processing.

Studies have focused on the oxidative dehydrogenation of methylcyclopentane to this compound-1,3 using modified zeolite catalysts epa.govakj.azamanote.com. One such catalyst system employs clinoptilolite, a natural zeolite, modified with a combination of metal ions: {Cu²⁺(0.5 mas.%), Zn²⁺(0.2 mas.%), Co²⁺(0.1 mas.%), Cr³⁺(0.1 mas.%)} epa.govakj.az. The catalyst's design is crucial for controlling the reaction pathways, which can include dehydrogenation, ring-opening, or ring-enlargement epa.govakj.az. The addition of zinc, in particular, was found to enhance the stability of the catalyst's activity and influence selectivity. As the zinc content is increased, the dehydrogenation of methylcyclopentane to this compound reaches a maximum, demonstrating the ability to tune the catalyst for the desired product epa.gov.

Organometallic Catalysts in Organic Transformations

Organometallic catalysts, which feature a metal-carbon bond, are central to many modern organic synthesis reactions. Complexes with cyclopentadienyl-type ligands, including methylcyclopentadienyl, are workhorses in this field due to their stability and the tunable nature of the ligand framework onlytrainings.comucl.ac.uklibretexts.org.

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic chemistry liverpool.ac.uk. Organometallic complexes of rhodium are particularly effective for this transformation onlytrainings.comyoutube.com. Wilkinson's catalyst, [RhCl(PPh₃)₃], is a classic example of a homogeneous hydrogenation catalyst onlytrainings.com. The catalytic cycle involves oxidative addition of hydrogen to the Rh(I) center, coordination of the alkene, migratory insertion, and finally reductive elimination of the alkane product, which regenerates the catalyst onlytrainings.comlibretexts.orgyoutube.com.

Hydroformylation, also known as the oxo process, is a major industrial process that converts alkenes into aldehydes by adding a formyl group (–CHO) and a hydrogen atom across the double bond wikipedia.orgmt.com. The reaction is typically catalyzed by cobalt or rhodium complexes in a homogeneous phase wikipedia.orgntu.ac.ukpsgcas.ac.in.

The primary challenge in hydroformylation is controlling the regioselectivity to favor the formation of the linear aldehyde, which is often more valuable than the branched isomer ntu.ac.uk. The catalyst's structure, particularly the ligands attached to the metal, is the key to achieving high selectivity rsc.org. While the original industrial catalysts were cobalt carbonyls like HCo(CO)₄, modern processes often use rhodium complexes modified with phosphine (B1218219) ligands, which operate under milder conditions and offer higher activity nih.govlsu.edu.

The mechanism involves the formation of a metal-hydride species, coordination of the alkene, and insertion into the metal-hydride bond. This is followed by CO insertion to form an acyl complex and subsequent hydrogenolysis to release the aldehyde product and regenerate the catalyst psgcas.ac.in. The steric and electronic properties of the ligands, such as phosphines or cyclopentadienyl-type ligands, are crucial for steering the reaction toward the desired linear product and preventing side reactions rsc.org. The use of specific ligands can favor the anti-Markovnikov addition of the metal hydride to the alkene, leading to the preferred linear aldehyde ntu.ac.ukrsc.org.

Carbon-Carbon Bond-Forming Reactions

Derivatives of this compound, particularly in the form of organometallic complexes, serve as versatile catalysts in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks. The methylcyclopentadienyl (Cp') ligand, a substituted version of the cyclopentadienyl (Cp) ligand, can be coordinated to a metal center, influencing its electronic and steric properties. This tuning of the metal's reactivity is crucial for catalysis.

One notable example is the use of rhodium(III) complexes bearing substituted cyclopentadienyl ligands in C-H activation and subsequent C-C bond formation. These catalysts can facilitate the coupling of substrates through the activation of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For instance, half-sandwich rhodium(III) complexes have been studied for their catalytic activity in reactions such as the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. nih.gov

Furthermore, methylcyclopentadienyl manganese tricarbonyl (MMT) has been explored as a catalyst precursor in organic synthesis. While primarily known as a fuel additive, its potential in catalysis is an area of active research. It can be used as a reactant in reactions like aldol additions, demonstrating the reactivity of the methylcyclopentadienyl ligand itself. sigmaaldrich.com

In the field of polymer chemistry, zirconocene (B1252598) complexes containing substituted cyclopentadienyl ligands are employed as catalysts for olefin polymerization. researchgate.net These catalysts, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), can polymerize olefins like propene. researchgate.net The structure of the methylcyclopentadienyl ligand on the zirconium center influences the stereochemistry and properties of the resulting polymer. researchgate.net

The following table summarizes selected catalytic applications of this compound derivatives in carbon-carbon bond-forming reactions:

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Substituted Cyclopentadienyl Rhodium(III) Complexes | C-H Activation / Diels-Alder | Dienes and Dienophiles | Cyclohexene Derivatives | nih.gov |

| Methylcyclopentadienyl Manganese Tricarbonyl (MMT) | Aldol Addition (as reactant) | Aldehydes/Ketones | β-Hydroxy Carbonyls | sigmaaldrich.com |

| (2-Methylcyclopenta[l]phenanthryl)₂ZrCl₂ / MAO | Olefin Polymerization | Propene | Polypropylene | researchgate.net |

Cucurbituril-Based Catalysis

Cucurbiturils are a family of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity. This encapsulation can lead to significant rate accelerations and changes in the selectivity of chemical reactions, a phenomenon known as supramolecular catalysis. The dimerization of this compound (MCPD) in the presence of cucurbit nih.govuril (CB nih.gov) is a well-documented example of this type of catalysis.

In the absence of a catalyst, the dimerization of this compound, a Diels-Alder reaction, yields a complex mixture of at least eight regioisomers and diastereomers. sinobiochemistry.com However, when the reaction is carried out in an aqueous solution in the presence of cucurbit nih.govuril, a remarkable change in regioselectivity is observed. sinobiochemistry.com The CB nih.gov macrocycle selectively binds two MCPD monomer isomers within its cavity, pre-organizing them for a specific cycloaddition pathway. sinobiochemistry.com

Research has shown that this confinement within the CB nih.gov cavity leads to a significant rate enhancement of the dimerization reaction, on the order of 10⁴-fold. sinobiochemistry.com More importantly, it directs the reaction to selectively form the endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene adduct. sinobiochemistry.comwikipedia.org This particular isomer is only a minor product in the uncatalyzed reaction. sinobiochemistry.comwikipedia.org Quantum-chemical calculations have supported these experimental findings, indicating that the formation of a heteroternary complex of 1-MCPD and 2-MCPD within the CB nih.gov cavity is responsible for the observed selectivity. sinobiochemistry.comwikipedia.org In this arrangement, the methyl groups are positioned in an "anti-diaxial" orientation, pointing towards the portals of the macrocycle, which favors the formation of the specific endo adduct. sinobiochemistry.comwikipedia.org

The table below summarizes the key findings of cucurbit nih.govuril-catalyzed this compound dimerization:

| Parameter | Uncatalyzed Dimerization | Cucurbit nih.govuril-Catalyzed Dimerization | Reference |

| Reaction Medium | Neat or organic solvent | Aqueous solution (pH 3) | sinobiochemistry.comwikipedia.org |

| Major Products | Mixture of at least 8 regioisomers and diastereomers | endo-3,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | sinobiochemistry.comwikipedia.org |

| Rate Enhancement | N/A | ~10⁴-fold | sinobiochemistry.com |

| Selectivity | Low regioselectivity | High regioselectivity | sinobiochemistry.comwikipedia.org |

| Proposed Mechanism | Thermal [4+2] cycloaddition | Supramolecular catalysis via formation of a ternary complex within the CB nih.gov cavity | sinobiochemistry.comwikipedia.org |

Polymerization and Oligomerization Research Involving Methylcyclopentadiene

Cationic Polymerization of Methylcyclopentadiene (B1197316)

The cationic polymerization of this compound has been investigated, revealing its high reactivity, which is influenced by its molecular structure. MCPD has been shown to be considerably more reactive than its non-methylated counterpart, cyclopentadiene (B3395910) (CPD), in cationic polymerization processes. This heightened reactivity is attributed to the stability of the resulting cycloalkenyl cation formed during the polymerization mechanism.

Research employing Friedel-Crafts catalysts for the polymerization of MCPD in a toluene (B28343) solution at -78°C yielded a white, powdery polymer. These studies highlighted a key relationship between the isomeric composition of the monomer feed and the resulting polymer properties. The monomer feed typically consists of 1-methyl and 2-methyl isomers of cyclopentadiene. It was observed that an increase in the concentration of the 1-methylcyclopentadiene isomer in the feed led to a decrease in both the rate of polymerization and the intrinsic viscosity of the resulting polymer. Despite these variations, all polymers obtained were soluble in organic solvents like toluene, indicating limited cross-linking.

The general mechanism for the cationic polymerization of cyclic dienes like this compound involves initiation by a cationic species, which attacks the double bond of the monomer to form a carbocation. This carbocation then propagates by adding to subsequent monomer units. The process is sensitive to the solvent used, with variations in solvent affecting the polymer structure, although these effects are generally reported to be small.

Table 1: Effect of 1-Methylcyclopentadiene Concentration on Polymerization This table is illustrative, based on qualitative findings described in the literature.

| Concentration of 1-Methylcyclopentadiene in Monomer Feed | Relative Rate of Polymerization | Relative Intrinsic Viscosity of Polymer |

|---|---|---|

| Low | High | High |

| Medium | Medium | Medium |

Role as a Monomer in Advanced Polymer Synthesis

This compound serves as a valuable monomer and intermediate in the synthesis of various polymers and specialty chemicals, including high-energy-density fuels and resins. Its dimer, methyl dicyclopentadiene (B1670491) (MeDCPD), is particularly significant in the formulation of advanced polymer systems such as unsaturated polyester (B1180765) resins (UPRs) and hydrocarbon resins.